molecular formula C15H11NO2 B15200546 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile

Cat. No.: B15200546
M. Wt: 237.25 g/mol
InChI Key: ASQSVMFJYRTGTG-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile is an organic compound that features a benzodioxin ring fused to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with benzonitrile derivatives under specific conditions. One common method involves the use of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzonitrile is unique due to its specific combination of a benzodioxin ring and a benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzonitrile

InChI

InChI=1S/C15H11NO2/c16-10-11-1-3-12(4-2-11)13-5-6-14-15(9-13)18-8-7-17-14/h1-6,9H,7-8H2

InChI Key

ASQSVMFJYRTGTG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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